9,10-Anthracenedione, 1,8-bis(ethylamino)-
Description
Significance of Anthraquinone (B42736) Derivatives in Contemporary Chemical Research
Anthraquinone, a tricyclic aromatic ketone, serves as a fundamental scaffold for a vast array of derivatives that are integral to numerous scientific and industrial fields. These compounds are noted for their remarkable chemical stability and versatile reactivity, which allows for a wide range of structural modifications. Historically, anthraquinone derivatives have been paramount in the dye and pigment industry, providing a spectrum of vibrant and enduring colors.
In more recent times, the significance of these derivatives has expanded dramatically into the realm of medicinal chemistry and materials science. Many anthraquinone-based compounds have been investigated for their biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. mdpi.commdpi.com This has led to the development of several clinically used anticancer agents. nih.gov Furthermore, the unique electronic and photophysical properties of anthraquinones make them valuable in the development of advanced materials, such as organic semiconductors and fluorescent probes.
Overview of Amino-Substituted Anthraquinones as a Distinct Class of Organic Compounds
The introduction of amino groups onto the anthraquinone core gives rise to amino-substituted anthraquinones, a class of compounds with distinct and often enhanced properties compared to the parent molecule. The presence of the amino substituents significantly influences the electronic structure of the anthraquinone system, leading to characteristic changes in their absorption and emission spectra. This often results in intense coloration, making them particularly useful as dyes.
Beyond their tinctorial properties, aminoanthraquinones are a focal point of research due to their diverse biological activities and potential applications in materials science. The position and nature of the amino substitution can be finely tuned to modulate their properties. For instance, the introduction of amino groups can enhance the ability of the molecule to interact with biological macromolecules like DNA, which is a key mechanism for the anticancer activity of some derivatives. researchgate.net
Specific Research Context and Potential Academic Interest of 9,10-Anthracenedione, 1,8-bis(ethylamino)-
While specific research on 9,10-Anthracenedione, 1,8-bis(ethylamino)- is not extensively published, its structural features place it within the noteworthy class of 1,8-diaminoanthraquinone (B86578) derivatives. Research into analogous 1,8-disubstituted anthraquinones has revealed interesting biological activities, including cytotoxic effects against various cancer cell lines. researchgate.netnih.gov The substitution pattern is crucial in determining the biological efficacy and mechanism of action.
The academic interest in 9,10-Anthracenedione, 1,8-bis(ethylamino)- would likely stem from a comparative analysis of its properties against other 1,8-diaminoanthraquinones with different alkyl substituents. Key research questions could include how the ethylamino groups influence its solubility, lipophilicity, and ultimately, its biological activity and potential as a therapeutic agent. A plausible synthetic route for this compound could involve the reaction of 1,8-dichloroanthraquinone (B31358) with ethylamine (B1201723), a method that has been successfully employed for similar derivatives. prepchem.com
Further investigation into its photophysical properties could also be of interest. The specific nature of the alkylamino substituents is known to affect the fluorescence and electronic properties of the anthraquinone core, which could lead to applications in areas such as fluorescent probes or materials for electronic devices. nih.gov
Detailed Research Findings
While specific experimental data for 9,10-Anthracenedione, 1,8-bis(ethylamino)- is limited in publicly accessible literature, the following tables provide an overview of the general properties of the parent compound, 9,10-Anthracenedione, and the typical synthetic approach for related 1,8-diamino derivatives.
Table 1: Physicochemical Properties of 9,10-Anthracenedione
| Property | Value |
| Molecular Formula | C₁₄H₈O₂ |
| Molecular Weight | 208.22 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 286 °C (547 °F; 559 K) |
| Boiling Point | 377 °C (711 °F; 650 K) |
| Solubility in water | Insoluble |
Note: Data for the parent compound, 9,10-Anthracenedione.
Table 2: General Synthetic Approach for 1,8-Disubstituted Anthraquinones
| Reactants | Reaction Conditions | Product Class |
| 1,8-Dichloroanthraquinone | Amine (e.g., ethylamine), Solvent (e.g., o-dichlorobenzene), Heat | 1,8-Diaminoanthraquinone derivative |
This represents a general and plausible synthetic route. prepchem.com
Structure
3D Structure
Properties
CAS No. |
824951-71-5 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
1,8-bis(ethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O2/c1-3-19-13-9-5-7-11-15(13)18(22)16-12(17(11)21)8-6-10-14(16)20-4-2/h5-10,19-20H,3-4H2,1-2H3 |
InChI Key |
HNGNCZAYEYZYSC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NCC |
Origin of Product |
United States |
Photophysical Phenomena and Solvatochromic Investigations of 9,10 Anthracenedione, 1,8 Bis Ethylamino Derivatives
Fluorescence Emission Characteristics
The emission properties of 1,8-diaminoanthraquinone (B86578) derivatives are dictated by the efficiency of the radiative decay pathway from the first excited singlet state (S1) back to the ground state (S0). This process competes with non-radiative decay pathways, such as internal conversion and intersystem crossing to the triplet state.
Determination of Fluorescence Quantum Yields and Lifetimes
The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process, and the fluorescence lifetime (τ), the average time the molecule spends in the excited state before returning to the ground state, are critical parameters for characterizing the emission behavior. For many aminoanthraquinone derivatives, fluorescence is often inefficient due to effective competing non-radiative processes. researchgate.net Notably, diamino-substituted anthraquinone (B42736) derivatives can exhibit decent intersystem crossing efficiency, which populates the triplet excited state and consequently diminishes the fluorescence quantum yield. researchgate.net
Studies on closely related model compounds, such as 1-aminoanthraquinone, provide insight into the typical photophysical parameters. The fluorescence quantum yields for these molecules are generally low and, along with their lifetimes, are highly dependent on the solvent environment. lookchem.comacs.org In non-polar solvents like benzene (B151609), the quantum yield is modest. However, in polar and particularly hydrogen-bonding solvents like ethanol, the fluorescence is significantly quenched, leading to a sharp decrease in both quantum yield and lifetime. lookchem.comacs.org This quenching is attributed to the promotion of radiationless deactivation pathways through intermolecular hydrogen bonding. lookchem.comacs.org
Table 1: Photophysical Data for 1-Aminoanthraquinone in Various Solvents (Data for a model compound illustrating solvent effects)
| Solvent | Emission Max (λem) | Quantum Yield (ΦF) | Lifetime (τ) |
|---|---|---|---|
| Benzene | 585 nm | 0.021 | 50 ps |
| Acetonitrile (B52724) | 620 nm | 0.003 | <10 ps |
| Ethanol | 640 nm | 0.001 | <10 ps |
Analysis of Stokes Shifts and Their Correlation with Electronic Properties of Substituents
The Stokes shift, defined as the difference in energy (or wavelength) between the maxima of the absorption and emission spectra, provides information about the structural and electronic differences between the ground and excited states of a molecule. Aminoanthraquinone derivatives are known to exhibit large Stokes shifts, which is a characteristic feature of molecules that undergo a significant change in their electronic distribution and geometry upon excitation. mdpi.com
This phenomenon is driven by an intramolecular charge transfer (ICT) process. rsc.org The 1,8-bis(ethylamino) groups are strong electron-donating substituents, while the anthraquinone core, with its two carbonyl groups, acts as an electron acceptor. mdpi.com Upon absorption of light, an electron is effectively transferred from the amino groups to the anthraquinone moiety, resulting in a highly polarized excited state. rsc.org This charge redistribution leads to a different equilibrium geometry in the excited state compared to the ground state, causing the emitted photon to have lower energy (longer wavelength) than the absorbed photon, resulting in a large Stokes shift. The magnitude of this shift is directly related to the electron-donating strength of the substituents and the polarity of the solvent. rsc.org
Table 2: Representative Spectroscopic Data and Stokes Shifts for an Aminoanthraquinone Derivative in Various Solvents
| Solvent | Absorption Max (λabs) | Emission Max (λem) | Stokes Shift (cm⁻¹) |
|---|---|---|---|
| Benzene | 465 nm | 584 nm | 4366 |
| Chloroform | 478 nm | 606 nm | 4323 |
| Ethyl Acetate | 473 nm | 610 nm | 4716 |
| Acetone | 473 nm | 616 nm | 4913 |
| DMF | 482 nm | 624 nm | 4752 |
| DMSO | 483 nm | 626 nm | 4750 |
| Ethanol | 488 nm | 628 nm | 4596 |
Solvatochromism
Solvatochromism is the observable change in the color of a solution (i.e., a shift in the absorption or emission spectra) of a solute when the solvent is changed. nih.gov This phenomenon is a powerful tool for probing the interactions between a solute and its surrounding solvent molecules.
Mechanisms of Solvent-Induced Spectral Shifts, Including Intramolecular Charge Transfer (ICT) and Dipole Moment Changes
The solvatochromism observed in 1,8-bis(ethylamino)-9,10-anthracenedione is a direct consequence of its intramolecular charge transfer (ICT) character. mdpi.com In its ground state, the molecule has a certain distribution of electron density and a corresponding dipole moment. Upon photoexcitation, the ICT process occurs, moving significant electron density from the electron-donating amino groups to the electron-accepting carbonyl groups. mdpi.comrsc.org
This charge redistribution results in an excited state that is significantly more polar and possesses a much larger dipole moment than the ground state. The surrounding solvent molecules then reorient themselves to stabilize this new, highly polar excited state. Polar solvents can provide greater stabilization than non-polar solvents. This differential solvation—stronger stabilization of the excited state compared to the ground state—lowers the energy of the excited state. As a result, the energy gap for fluorescence emission is reduced, leading to a bathochromic (red) shift in the emission spectrum as the solvent polarity increases.
Correlation with Empirical Solvent Polarity Parameters (e.g., Lippert-Mataga, E_T(30) Scales)
To quantify the effect of solvent polarity on the spectral shifts, empirical solvent polarity scales are employed. The Lippert-Mataga equation is a widely used model that correlates the Stokes shift with the orientation polarizability of the solvent, which is a function of the solvent's dielectric constant (ε) and refractive index (n). mdpi.comresearchgate.net
The equation is given by:
ν_abs - ν_em ≈ [2(μ_e - μ_g)² / (hca³)] * [ (ε-1)/(2ε+1) - (n²-1)/(2n²+1) ] + constant
where ν_abs and ν_em are the wavenumbers of the absorption and emission maxima, h is Planck's constant, c is the speed of light, a is the radius of the solvent cavity enclosing the solute, and μ_e and μ_g are the dipole moments of the excited and ground states, respectively.
A linear relationship in a plot of the Stokes shift (ν_abs - ν_em) versus the solvent polarity function [ (ε-1)/(2ε+1) - (n²-1)/(2n²+1) ] indicates that the solvatochromic shifts are primarily due to general solvent effects. mdpi.com The slope of this plot is proportional to the square of the change in dipole moment upon excitation (Δμ)², allowing for the estimation of the excited-state dipole moment if the ground-state dipole moment is known. mdpi.comresearchgate.net Similarly, the spectral shifts can also be correlated with other empirical scales like the Dimroth-Reichardt E_T(30) parameter, which often shows a linear correlation with the fluorescence emission maximum. mdpi.com
Investigation of Preferential Solvation Effects in Binary Solvent Mixtures
In a solution containing a mixture of two or more solvents, the composition of the solvent environment immediately surrounding the solute molecule (the solvation shell or cybotactic region) may not be the same as the composition of the bulk solvent mixture. This phenomenon is known as preferential solvation. nih.govresearchgate.net
Studies on closely related isomers, such as 1,5-diaminoanthraquinone (B86024) and 2,6-diaminoanthraquinone, have shown that these molecules exhibit non-ideal solvation characteristics in binary solvent mixtures. nih.govnih.gov By monitoring the absorption or fluorescence maxima as a function of the mole fraction of one of the solvents, a non-linear deviation from ideal behavior is often observed, which is indicative of preferential solvation. nih.govresearchgate.net The solute may be preferentially solvated by the more polar or the more non-polar component, depending on the specific interactions (e.g., hydrogen bonding, dipole-dipole forces) between the solute and each solvent. nih.gov In some cases, a synergistic effect is observed, where the spectral shift in the mixture is larger than in either of the pure solvents, suggesting the formation of specific solute-solvent-cosolvent complexes. nih.govresearchgate.net
Table of Compounds
| Compound Name |
|---|
| 9,10-Anthracenedione, 1,8-bis(ethylamino)- |
| 1-Aminoanthraquinone |
| 1,5-Diaminoanthraquinone |
| 2,6-Diaminoanthraquinone |
| Benzene |
| Acetonitrile |
| Ethanol |
| Chloroform |
| Ethyl Acetate |
| Acetone |
| Dimethylformamide (DMF) |
| Dimethyl sulfoxide (B87167) (DMSO) |
Influence of Substitution Patterns on Photoluminescence Efficiency and Spectral Shifts
The photophysical properties of 9,10-anthracenedione derivatives are profoundly influenced by the nature and position of substituents on the anthraquinone core. The introduction of electron-donating groups, such as ethylamino groups at the 1 and 8 positions, leads to significant changes in photoluminescence efficiency and notable spectral shifts. These alterations are primarily attributed to intramolecular charge transfer (ICT) interactions between the electron-donating substituents and the electron-accepting anthraquinone moiety.
In 1,8-disubstituted anthraquinones, the presence of amino groups results in a bathochromic (red) shift in the absorption spectra compared to the unsubstituted anthraquinone. For instance, a 1,8-disubstituted anthraquinone with tolylamino groups exhibits a maximum absorption (λmax) at 559 nm, a substantial red shift of 233 nm from the parent anthraquinone. nih.gov This shift is a direct consequence of the effective ICT from the electron-rich aniline-type substituent to the electron-deficient anthraquinone core. nih.gov The energy of the highest occupied molecular orbital (HOMO) is increased by the electron-donating amino groups, leading to a smaller HOMO-LUMO gap and, consequently, absorption of lower energy light.
The nature of the alkyl or aryl group attached to the amino substituent allows for fine-tuning of these photophysical properties. For example, replacing a tolylamino group with a tolylsulfonamide group at the 1 and 8 positions results in a hypsochromic (blue) shift of 125 nm. nih.gov This is because the electron-withdrawing sulfone unit lowers the HOMO energy level more significantly than the lowest unoccupied molecular orbital (LUMO) energy level, thus increasing the energy gap. nih.gov Similarly, modifying the terminal groups on the amino substituent, such as changing from a methyl to a dimethylamino group, can induce further red shifts in both the maximum absorption and the absorption end. nih.gov
The photoluminescence efficiency, often quantified by the fluorescence quantum yield, is also highly dependent on the substitution pattern. While many anthraquinone derivatives are weakly emissive, appropriate substitution can enhance their fluorescence. For arylethynyl substituted 9,10-anthraquinones, photoluminescence is observed in both solution and solid states, with quantum yields of around 2%. nasa.gov For amino-substituted derivatives, particularly diamino-substituted compounds, the efficiency of intersystem crossing (ISC) to the triplet state becomes a significant deactivation pathway for the excited singlet state, which can affect the fluorescence quantum yield. ifmmi.com Diamino substituted anthraquinone derivatives have been shown to have singlet oxygen quantum yields of up to 33.3%, indicating a substantial population of the triplet state. ifmmi.com
The following table summarizes the effect of different substituents at the 1 and 8 positions on the maximum absorption wavelength of 9,10-anthracenedione derivatives.
| Substituent at 1,8-positions | λmax (nm) | Solvent |
| Dichloro | Not specified | Toluene |
| Tolylamino | 559 | CH2Cl2 |
| Tolylsulfonamide | 434 | CH2Cl2 |
This data is compiled from studies on various 1,8-disubstituted anthraquinones to illustrate the influence of substitution patterns. nih.gov
Photochemical Stability and Photooxidation Pathways
The photochemical stability of 9,10-anthracenedione, 1,8-bis(ethylamino)- and related derivatives is a critical aspect, particularly for applications involving exposure to light, such as in dyes and photosensitizers. The degradation of these compounds upon irradiation can proceed through various pathways, often influenced by the surrounding environment (e.g., solvent, presence of oxygen, or polymer matrix).
One of the primary mechanisms of photodegradation for aminoanthraquinones is photooxidation. Under aerobic conditions, the excited state of the anthraquinone derivative can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (¹O₂) or superoxide (B77818) radicals (O₂⁻•). researchgate.net These highly reactive species can then attack the dye molecule itself or other nearby molecules, leading to its degradation. The formation of singlet oxygen has been observed in illuminated aerobic solutions of anthraquinone derivatives. researchgate.net
The photooxidation of the anthracene (B1667546) core can lead to the formation of various degradation products. A common pathway involves the [4+2] cycloaddition of singlet oxygen to the central aromatic ring, forming an endoperoxide. This unstable intermediate can then decompose to yield compounds such as anthraquinone and oxanthrone. researchgate.netredalyc.org The specific degradation products can vary depending on the reaction conditions and the substituents on the anthraquinone ring.
In the context of dye-doped polymers, the photodegradation mechanism can be more complex. Interactions between the dye and the polymer matrix can play a significant role. aip.org For some 1-substituted aminoanthraquinones in a polymer matrix, photodegradation has been observed to be a reversible process. aip.org This suggests that the degradation may involve interactions with photoinduced, thermally degraded polymer fragments. aip.org One proposed mechanism is the photocycloaddition of the excited dye molecule with a monomer produced from the thermal degradation of the polymer. aip.org However, irreversible degradation can also occur, potentially caused by radicals generated from the polymer. aip.org
Studies on various anthraquinone derivatives have led to the development of qualitative rules to predict their photostability. For instance, in a study of nine different anthraquinone derivatives doped into PMMA, 1,8-dihydroxyanthraquinone exhibited the best photostability and recovery characteristics. rsc.org While not directly the 1,8-bis(ethylamino) derivative, this highlights the importance of the substitution pattern at these positions in determining the molecule's response to light.
The proposed photooxidation pathway for the anthraquinone core is summarized below:
| Step | Process | Description |
| 1 | Excitation | The anthraquinone derivative absorbs a photon, promoting it to an excited state. |
| 2 | Intersystem Crossing | The excited singlet state can undergo intersystem crossing to a longer-lived triplet state. |
| 3 | Sensitization | The excited triplet state transfers its energy to molecular oxygen (³O₂), generating singlet oxygen (¹O₂). |
| 4 | Cycloaddition | Singlet oxygen reacts with the central rings of the anthraquinone core to form an endoperoxide. |
| 5 | Decomposition | The endoperoxide decomposes to form oxidized products, leading to the degradation of the original compound. |
This generalized pathway is based on studies of anthracene and its derivatives and is a likely route for the photooxidation of 9,10-Anthracenedione, 1,8-bis(ethylamino)-. researchgate.netredalyc.org The ethylamino substituents may also be susceptible to photooxidative reactions, potentially leading to dealkylation or other degradation pathways.
Electrochemical Behavior and Redox Properties of 9,10 Anthracenedione, 1,8 Bis Ethylamino and Analogs
Cyclic Voltammetry and Electrochemical Characterization
Cyclic voltammetry (CV) is a primary technique used to characterize the electrochemical behavior of anthraquinone (B42736) derivatives. oclc.org For many anthraquinone compounds, including amino-substituted analogs, the cyclic voltammograms typically exhibit two distinct, sequential one-electron reduction processes in aprotic solvents like acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO). researchgate.netresearchgate.netnih.gov These two steps correspond to the formation of a radical anion (AQ•⁻) and subsequently a dianion (AQ²⁻), as shown in the following general reactions:
AQ + e⁻ ⇌ AQ•⁻
AQ•⁻ + e⁻ ⇌ AQ²⁻
The CV curve for a 1,8-disubstituted aminoanthraquinone derivative generally shows two well-defined reduction peaks (Epc1, Epc2) and their corresponding oxidation peaks (Epa1, Epa2) upon reversal of the potential scan. researchgate.net The separation between the cathodic and anodic peak potentials (ΔEp = Epa - Epc) for each redox couple provides insight into the reversibility of the electron transfer process. A ΔEp value close to 59/n mV (where n is the number of electrons transferred) at room temperature is indicative of a reversible process. For many aminoanthraquinones, the first reduction step is often fully reversible or quasi-reversible. researchgate.net
Studies on various 1,8-diaminoanthraquinone (B86578) derivatives have been conducted to understand their fundamental electrochemical properties. researchgate.netresearchgate.net The presence of the amino groups, which are electron-donating, significantly impacts the potential at which these reduction processes occur.
Determination of Standard Reduction Potentials and Half-Wave Potentials
The standard reduction potentials (E°) or, more commonly, the half-wave potentials (E₁/₂) are key thermodynamic parameters that quantify the ease of reduction of a compound. For reversible or quasi-reversible systems, the half-wave potential is typically calculated as the average of the cathodic and anodic peak potentials (E₁/₂ = (Epc + Epa)/2).
The introduction of electron-donating groups, such as ethylamino, into the anthraquinone structure increases the electron density on the aromatic system. This increased electron density makes the molecule more difficult to reduce, resulting in a cathodic (negative) shift of the reduction potentials compared to the unsubstituted anthraquinone. nih.gov For instance, the first reduction potential of anthraquinone is shifted to more negative values upon substitution with amino groups. nih.gov
The table below presents typical half-wave potential data for the two reduction steps of related aminoanthraquinone derivatives, illustrating the effect of substitution.
| Compound | E₁/₂(1) (V vs. Fc⁺/Fc) | E₁/₂(2) (V vs. Fc⁺/Fc) | Solvent/Electrolyte |
|---|---|---|---|
| 1-Carbazole-anthraquinone | -1.33 | -1.75 | Not Specified |
| 1-Phenoxazine-anthraquinone | -1.43 | -1.83 | Not Specified |
| 2-Carbazole-anthraquinone | -1.35 | -1.76 | Not Specified |
| 2-Phenoxazine-anthraquinone | -1.42 | -1.82 | Not Specified |
Data derived from studies on donor-acceptor compounds involving anthraquinone. nih.govnih.gov The potentials are versus the Ferrocene/Ferrocenium redox couple, a common internal standard in non-aqueous electrochemistry.
Investigation of Electron Transfer Kinetics and Reversibility of Redox Processes
The kinetics of electron transfer and the reversibility of the redox processes are crucial for many applications, such as in battery technology where fast and reversible charge/discharge cycles are required. rsc.org The reversibility of the redox reactions of quinones is a key feature of their chemistry. nih.govresearchgate.netresearchgate.net
For many aminoanthraquinones, the first one-electron reduction to form the radical anion is electrochemically reversible. researchgate.net This reversibility is indicated by a stable and well-defined anodic peak corresponding to the cathodic peak in cyclic voltammetry, even at various scan rates. However, the second reduction step, which forms the dianion, can sometimes be irreversible or quasi-reversible, particularly in the presence of protic impurities or certain solvents. researchgate.net This irreversibility suggests that the dianion may be more reactive and could participate in subsequent chemical reactions (an EC mechanism). researchgate.net The stability and kinetics of these electron transfer reactions are determining factors in the potential for a quinone molecule to act as a catalyst or electron shuttle in various chemical and biological processes. nih.gov
Correlation of Electrochemical Properties with Substituent Electronic Effects
The electrochemical properties of anthraquinone derivatives are strongly correlated with the electronic effects of their substituents. rsc.orgpolyu.edu.hk Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
The ethylamino group (-NHCH₂CH₃) is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring system through a resonance (or mesomeric) effect. This donation of electron density to the anthraquinone core increases the energy of the Lowest Unoccupied Molecular Orbital (LUMO). sdu.dk A higher LUMO energy makes it more difficult to add an electron to the molecule, thus shifting the reduction potentials to more negative values. sdu.dkacs.org
Conversely, substituting the anthraquinone ring with electron-withdrawing groups, such as cyano (-CN) or fluoro (-F) groups, lowers the LUMO energy, making the molecule easier to reduce and shifting the redox potentials to more positive values. sdu.dk Therefore, a clear trend is observed: the more electron-donating the substituent, the more negative the reduction potential. acs.org The position of the substituent also matters; studies on 1-substituted versus 2-substituted anthraquinones have shown that the electrochemical properties can be systematically different. nih.govnih.gov
Stability of Electrogenerated Redox Forms under Various Conditions
The stability of the electrogenerated species—the radical anion and the dianion—is critical for the practical application of these compounds, for example, in redox flow batteries where long-term cycling stability is essential. nih.govresearchgate.net The degradation of the active molecules can lead to a loss of capacity over time. mdpi.com
For 1,8-bis(amino)-substituted anthraquinones, the stability of the reduced forms can be influenced by several factors, including the solvent, the supporting electrolyte, temperature, and the state of charge. nih.govresearchgate.net The radical anion is generally more stable than the dianion due to resonance stabilization. researchgate.net The dianion, with its higher concentration of negative charge, can be more susceptible to reactions with electrophiles or solvent components.
In the context of energy storage, research has focused on designing anthraquinone derivatives with enhanced stability. rsc.org For instance, studies on 1,8-bis(dimethylamino) substituted anthraquinone derivatives have shown good stability over hundreds of charge-discharge cycles in specific electrolyte systems. researchgate.net However, other isomers exhibited poorer cycling stability, indicating that the substitution pattern is crucial for the stability of the electrogenerated forms. researchgate.net Degradation pathways can include side chain loss or the formation of anthrone-type structures. researchgate.net The presence of both the oxidized and reduced forms in solution (e.g., at 50% state of charge) can sometimes lead to the formation of more stable complexes, such as quinhydrone, which may prevent degradation. mdpi.com
Applications in Advanced Materials Science and Technology
Dye Chemistry and Advanced Pigment Development
Aminoanthraquinone derivatives are a significant class of synthetic dyes known for their good light fastness. The color of these dyes can be tuned from red to blue by the introduction of electron-donating groups like amino or hydroxyl groups at specific positions on the anthraquinone (B42736) structure.
Molecular Design Principles for Tunable Color Properties and Light Fastness
The color of anthraquinone dyes is determined by the intramolecular charge transfer (ICT) between the electron-donating substituents and the electron-accepting anthraquinone core. The position and nature of these substituents are crucial in fine-tuning the color properties. For 1,8-disubstituted anthraquinones, the introduction of amino groups leads to a significant bathochromic (red) shift in the absorption spectrum compared to the parent anthraquinone molecule. nih.gov This is due to the effective ICT interaction. nih.gov
The selection and positioning of substituents allow for precise color tuning. For instance, further modification of the amino groups or the introduction of other functional groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the absorption and emission wavelengths. nih.gov
Light fastness, a critical property for dyes and pigments, is also influenced by the molecular structure. Generally, anthraquinone dyes are characterized by very good light fastness. wikipedia.org The high light stability of some aminoanthraquinones is attributed to the rapid deactivation of their photo-excited singlet states. capes.gov.brresearchgate.net However, the specific substituents on the amino groups can impact this property. Dyes with N-substituted electron-withdrawing groups tend to exhibit high light fastness. researchgate.net
Table 1: Influence of Substituents on the Photophysical Properties of 1,8-Disubstituted Anthraquinones
| Substituent at 1,8-positions | Maximum Absorption (λmax) | Key Characteristics |
| Tolylamino | 559 nm | Significant red-shift due to effective intramolecular charge transfer. nih.gov |
| Amino | Varies | Generally imparts good light fastness. wikipedia.org |
Development of Functional Dyes for Polarity Sensing Applications
The photophysical properties of aminoanthraquinone derivatives can be highly sensitive to the polarity of their microenvironment, a phenomenon known as solvatochromism. This property makes them suitable for use as functional dyes for polarity sensing. nih.govnih.gov
In amino-substituted anthraquinones, the ground state and the excited state can have different dipole moments. The extent of intramolecular charge transfer can be influenced by the polarity of the solvent. In solvents of medium to high polarity, a planar ICT structure is often adopted, where the lone pair of electrons on the nitrogen atom of the amino group is in strong resonance with the anthraquinone π-system. nih.govnih.gov In low polarity solvents, a more non-planar structure may be favored. nih.govnih.gov
This change in electronic structure with solvent polarity leads to shifts in the absorption and fluorescence spectra. The fluorescence quantum yields and lifetimes of these dyes can also show significant variations with solvent polarity. nih.govnih.gov This sensitivity allows for the development of fluorescent probes that can report on the polarity of their local environment, which is valuable in various chemical and biological applications.
Organic Electronic Devices
Anthraquinone derivatives are being explored for their potential in organic electronic devices due to their redox properties and thermal stability. The introduction of specific substituents can tune their electronic properties to function as n-type organic semiconductors.
Role as N-type Organic Semiconductors
Organic semiconductors are the active components in a range of electronic devices. While many organic semiconductors are p-type (hole-transporting), there is a significant need for stable and efficient n-type (electron-transporting) materials for the development of complementary circuits and efficient organic photovoltaic cells.
Application in Organic Photovoltaic Cells (OPVs)
Organic photovoltaic cells are a promising technology for low-cost, flexible solar energy conversion. The performance of OPVs is highly dependent on the properties of the donor and acceptor materials in the active layer. While much of the focus has been on fullerene-based acceptors, there is growing interest in non-fullerene acceptors, where anthraquinone derivatives could play a role.
Integration into Organic Light-Emitting Diodes (OLEDs)
Organic light-emitting diodes are widely used in displays and lighting applications. The performance of an OLED is determined by the properties of the various organic layers, including the emissive layer. Anthracene (B1667546) and its derivatives are known for their blue fluorescence and have been utilized in OLEDs.
The introduction of substituents onto the anthracene core can modify the emission color, quantum efficiency, and charge transport properties. While the parent anthraquinone is non-emissive, certain aminoanthraquinone derivatives can exhibit fluorescence. The 1,8-disubstitution pattern can influence the molecular packing in the solid state, which in turn affects the luminescent properties and charge mobility. For efficient OLED performance, balanced charge injection and transport, as well as high photoluminescence quantum yield in the solid state, are required. Further research is needed to explore the potential of 9,10-Anthracenedione, 1,8-bis(ethylamino)- and related compounds as emitters or charge transport materials in OLEDs.
Fabrication of Organic Field-Effect Transistors (OFETs)
While direct studies on the fabrication of Organic Field-Effect Transistors (OFETs) using 9,10-Anthracenedione, 1,8-bis(ethylamino)- are not extensively documented, the broader class of anthracene derivatives has been a subject of investigation for their semiconducting properties. The performance of OFETs is intrinsically linked to the charge transport characteristics of the organic semiconductor used as the active layer. For anthracene-based materials, chemical modifications, such as the introduction of substituents, play a crucial role in determining their electronic properties and molecular packing in the solid state.
Redox Flow Batteries
The quest for efficient and scalable energy storage solutions has led to significant research into redox flow batteries (RFBs), and organic molecules are emerging as promising candidates for active electrolyte materials. Anthraquinone derivatives, in particular, have been extensively studied as anolyte materials (negolytes) due to their reversible two-electron, two-proton redox chemistry and tunable electrochemical properties.
Investigation as Anolyte Materials (Negolytes) in Aqueous and Nonaqueous Systems
Anthraquinones are attractive for RFBs because their core structure can be chemically modified to tune their redox potential, solubility, and stability. While specific investigations into 9,10-Anthracenedione, 1,8-bis(ethylamino)- as an anolyte are not widely reported, the behavior of other amino-substituted anthraquinones provides valuable insights. For instance, 1,4-diaminoanthraquinone (B121737) derivatives have been explored for nonaqueous symmetric RFBs, demonstrating multiple accessible oxidation states. utc.edu In aqueous systems, the introduction of amino groups can influence the redox potential and solubility. The ethylamino groups in the target compound are expected to act as electron-donating groups, which would likely lower its reduction potential, a desirable characteristic for an anolyte to maximize the cell voltage. The performance of this compound would need to be evaluated in both aqueous and nonaqueous electrolytes to determine its suitability for different RFB chemistries.
Molecular Engineering for Enhanced Solubility and Stability of Electrolytes
A critical challenge for organic RFBs is the limited solubility and long-term stability of the redox-active molecules in the electrolyte. Molecular engineering plays a pivotal role in addressing these issues. The ethylamino groups in 9,10-Anthracenedione, 1,8-bis(ethylamino)- are a form of molecular modification aimed at improving its properties. These groups can enhance solubility in organic solvents compared to the unsubstituted anthraquinone.
Further molecular engineering strategies could involve the introduction of more polar functional groups to the ethylamino side chains or to other positions on the anthraquinone core to improve solubility in aqueous electrolytes. For instance, the attachment of sulfonic acid or carboxylic acid groups has been shown to significantly increase the water solubility of other anthraquinone derivatives. Stability is another key concern, as decomposition of the active material leads to capacity fade. The stability of amino-substituted anthraquinones can be influenced by the electrolyte's pH and the operating conditions of the battery. Research into related compounds suggests that decomposition pathways can include reactions at the amino groups or the anthraquinone core itself. Therefore, a thorough investigation of the electrochemical and chemical stability of 9,10-Anthracenedione, 1,8-bis(ethylamino)- under various conditions is essential for its potential application in RFBs.
| Molecular Engineering Strategy | Target Property | Example from Analogous Compounds |
| Introduction of amino groups | Lower reduction potential, altered solubility | 1,4-diaminoanthraquinones in nonaqueous RFBs utc.edu |
| Attachment of polar functional groups | Increased aqueous solubility | Sulfonation or carboxylation of anthraquinone core |
| Synergistic molecular interactions | Enhanced combined solubility and stability | Mixtures of Alizarin and Alizarin Red S wikipedia.orgrsc.org |
Analysis of Long-Term Cycling Performance and Strategies for Capacity Regeneration
The long-term cycling performance is a crucial metric for the viability of any new electrolyte material in RFBs. Capacity fade, an increase in internal resistance, and a decrease in coulombic efficiency are common issues that need to be addressed. For anthraquinone-based anolytes, degradation mechanisms can lead to the formation of inactive species, resulting in a loss of capacity over time.
While specific long-term cycling data for 9,10-Anthracenedione, 1,8-bis(ethylamino)- is not available, studies on other anthraquinones have identified decomposition pathways and have explored strategies for capacity regeneration. One common degradation route for some anthraquinone derivatives is the formation of anthrones. nih.gov Encouragingly, research has demonstrated that electrochemical methods can be employed to regenerate the active anthraquinone molecules from their degraded forms. nih.govresearchgate.netgoogle.com This process typically involves applying a specific voltage protocol to oxidize the decomposition products back to the desired redox-active state. Such in-situ or ex-situ regeneration techniques could significantly extend the lifetime of the electrolyte and improve the economic feasibility of anthraquinone-based RFBs. Future work on 9,10-Anthracenedione, 1,8-bis(ethylamino)- should include a thorough analysis of its degradation products and the development of tailored capacity regeneration protocols.
Photoinitiator Systems for Polymerization Processes
Photoinitiators are compounds that, upon absorption of light, generate reactive species that can initiate a polymerization reaction. Anthraquinone and its derivatives have been explored as photoinitiators or photosensitizers for both free-radical and cationic polymerization. Their effectiveness is attributed to their photochemical properties, including their ability to undergo intersystem crossing to a long-lived triplet state upon light absorption.
Recent studies have highlighted the potential of disubstituted aminoanthraquinone derivatives as highly efficient photoinitiating systems for free-radical polymerization under visible light. researchgate.net For instance, compounds like 1,4-diaminoanthraquinone and 1,5-diaminoanthraquinone (B86024), when combined with additives such as a tertiary amine or phenacyl bromide, can effectively initiate the polymerization of acrylate (B77674) monomers under irradiation from blue to red LEDs. researchgate.net The position and type of the substituent on the anthraquinone core have been shown to significantly influence the photoinitiation properties. researchgate.net
Given these findings, 9,10-Anthracenedione, 1,8-bis(ethylamino)- is a promising candidate for use in photoinitiator systems. The ethylamino groups are expected to enhance its light absorption in the visible region and participate in the photochemical processes that lead to the generation of initiating radicals. The proposed mechanism often involves an electron transfer from an electron donor (like a tertiary amine) to the excited state of the anthraquinone derivative, followed by subsequent reactions that produce the initiating species. The efficiency of such a system would depend on the interplay between the anthraquinone derivative, the co-initiators, and the monomer.
| Anthraquinone Derivative | Co-initiator/Additive | Type of Polymerization | Light Source |
| 1,4-diaminoanthraquinone | Tertiary amine, Phenacyl bromide | Free-radical | Blue to red LEDs researchgate.net |
| 1,5-diaminoanthraquinone | Tertiary amine, Phenacyl bromide | Free-radical | Blue to red LEDs researchgate.net |
| Dihydroxyanthraquinones | Iodonium salt, Tertiary amine | Free-radical and Cationic | Blue LED ontosight.ai |
| Multihydroxy-anthraquinones | Iodonium salt, Tertiary amine | Free-radical and Cationic | Green LED nih.govpsu.edu |
Role as Versatile Building Blocks in Complex Organic Synthesis
The anthraquinone scaffold is a common motif in many natural products and synthetic compounds with important biological and material properties. The presence of reactive functional groups on the anthraquinone core allows for its use as a versatile building block in the synthesis of more complex molecules. The two ethylamino groups in 9,10-Anthracenedione, 1,8-bis(ethylamino)- offer reactive sites for a variety of chemical transformations.
The amino groups can undergo reactions such as acylation, alkylation, and condensation, allowing for the attachment of a wide range of other molecular fragments. For example, 1,8-diaminoanthraquinone (B86578) derivatives have been used in condensation reactions with compounds like cyanuric chloride to create larger, more complex structures. google.com These reactions open up pathways to synthesize novel dyes, functional materials, and biologically active compounds. The reactivity of the amino groups, coupled with the rigid and planar anthraquinone core, makes 9,10-Anthracenedione, 1,8-bis(ethylamino)- a valuable synthon for the construction of elaborate molecular architectures. For instance, it could serve as a precursor for the synthesis of novel heterocyclic compounds by intramolecular or intermolecular cyclization reactions involving the amino groups. The rich chemistry of the aminoanthraquinone system provides a fertile ground for the development of new synthetic methodologies and the creation of novel functional molecules.
Structure Property Relationship Studies and Molecular Design Principles for 9,10 Anthracenedione, 1,8 Bis Ethylamino Analogs
Influence of Amino Substituent Position (e.g., 1,4- vs 1,8- Substitution) on Molecular Properties
The positioning of amino substituents on the anthraquinone (B42736) skeleton is a critical design parameter that profoundly influences the compound's electronic structure and resulting properties. The comparison between 1,4- and 1,8-disubstituted isomers reveals significant differences in their electrochemical and photophysical characteristics.
The location of the electron-donating amino groups alters the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). In 1,8-diaminoanthraquinone (B86578) derivatives, the HOMO is symmetrically distributed across the molecular framework. ifmmi.com In contrast, 1,4-substitution leads to a different orbital symmetry and energy. This directly impacts the intramolecular charge transfer (ICT) character of the molecule's primary electronic transition.
These structural differences manifest in their electrochemical behavior. For instance, studies on similar diaminoanthraquinone derivatives show that positional isomers have distinct redox potentials. The reduction potentials for 1,5- and 1,8-diaminoanthraquinone are slightly different, with values of -1.55 V and -1.52 V (vs. Fc/Fc+), respectively, indicating that the substituent position has a measurable, albeit sometimes subtle, effect on the electron-accepting properties of the quinone core. ifmmi.com Generally, the specific placement of substituents (e.g., position 1 vs. position 2) has a strong effect on both electrochemical and optical properties. nih.gov The acid-base properties of the amino groups are also influenced by their position, which can be determined through pH-spectroscopic measurements. researchgate.net
The photophysical properties are also highly dependent on the substitution pattern. For example, 1,5- and 1,8-diaminoanthraquinone derivatives show decent intersystem crossing (ISC) efficiency, a crucial property for applications like photopolymerization, whereas mono-amino substituted derivatives have negligible ISC. ifmmi.com
| Property | 1,4-Substitution | 1,8-Substitution | Rationale for Difference |
| Symmetry | C2v (approx.) | C2v | Different orientation of substituent vectors relative to the molecular axes. |
| HOMO Distribution | Asymmetric distribution, localized more towards the amino-substituted ring. | Symmetrically distributed across the molecular framework. ifmmi.com | The proximity of the two amino groups in the 1,4-isomer leads to stronger electronic coupling compared to the more distant 1,8-isomer. |
| Redox Potential | Distinct redox potentials due to specific electronic environment. | Slightly different reduction potential compared to other isomers (e.g., -1.52 V for 1,8-DAA vs. -1.55 V for 1,5-DAA). ifmmi.com | Positional isomerism alters the energy levels of the HOMO and LUMO, thereby shifting the potentials for oxidation and reduction. nih.gov |
| Spectroscopic Behavior | Spectroscopic properties are strongly influenced by solute-solvent interactions and the ability to form intramolecular hydrogen bonds. nih.gov | Shows efficient intersystem crossing (ISC), leading to the formation of a triplet excited state. ifmmi.com | The geometry and electronic structure dictate the nature of the excited states and the efficiency of transitions between them (e.g., S1 to T1). |
Effect of Alkyl Chain Length and Branching on Electronic, Optical, and Electrochemical Behavior
While the position of the amino group dictates the primary electronic characteristics, the nature of the N-alkyl substituent—specifically its length and branching—provides a means for secondary tuning of properties and improving material processability.
The electronic and optical properties are generally less sensitive to the length of a simple alkyl chain (e.g., methyl vs. ethyl vs. hexyl) compared to changes in the substitution pattern on the aromatic core. Theoretical studies on other organic dyes have shown that after an initial effect when moving from a hydrogen to a methyl group, further increases in a linear alkyl chain's length often have a minimal impact on the HOMO/LUMO energies and the absorption spectra. researchgate.net However, the alkyl group's steric bulk and hydrophobicity significantly impact material properties.
Key effects of modifying the alkyl chain include:
Solubility : This is one of the most significant impacts. Functionalizing 1,4-diaminoanthraquinones with 2-ethylhexyl chains enhances solubility in organic solvents. rsc.org This is crucial for applications like redox flow batteries, where high concentrations of the active material are required. rsc.orgacs.org
Electrochemical Kinetics : The length of the alkyl chain can act as a spacer, influencing the rate of electron transfer. In self-assembled monolayers of anthraquinone derivatives, the heterogeneous electron transfer rate was found to decrease significantly as the alkyl chain spacer length increased from zero to six carbons. researchgate.net
Solid-State Packing : In the solid state, the length and shape of alkyl chains dictate the intermolecular interactions and molecular packing, which in turn affects charge-carrier mobility in organic semiconductors. rsc.org Studies on other polymer electrolytes show that longer alkyl chains can increase the segmental mobility of polymer chains, acting as an internal plasticizer. frontiersin.org
| Alkyl Substituent | Key Property Affected | Observation | Reference |
| Methylamino | Electronic Properties | Serves as a baseline electron-donating group. | researchgate.net |
| Ethylamino | General Properties | Standard substituent providing a balance of electron donation and basic solubility. | N/A |
| 2-Ethylhexylamino | Solubility | Significantly improves solubility in organic solvents like heptane and ethyl acetate. rsc.org | rsc.org |
| Cyclohexylamino | Steric Hindrance | The bulky cyclohexyl group can induce greater steric strain, potentially twisting the N-C bond and affecting conjugation. | nih.gov |
| Alkyl Thiol (variable length) | Electron Transfer Rate | Heterogeneous electron transfer rate constants decrease from 7.5 s⁻¹ to 3.1 x 10⁻³ s⁻¹ as the alkyl spacer length increases. | researchgate.net |
Role of Intramolecular Hydrogen Bonding in Modulating Electronic Structure and Photophysics
In 1,8-disubstituted aminoanthraquinones, a key structural feature is the formation of an intramolecular hydrogen bond between the hydrogen atom of the amino group (N-H) and the adjacent carbonyl oxygen (C=O). This interaction creates a stable six-membered quasi-ring.
This phenomenon is a type of Resonance-Assisted Hydrogen Bond (RAHB), which is known to be particularly strong and has a significant effect on the molecule's geometry and electronic properties. nih.gov The hydrogen bond shortens the N···O distance and tends to planarize the N-C-C=O fragment, enhancing the electronic conjugation between the amino group's lone pair and the anthraquinone's π-system.
The consequences of this intramolecular hydrogen bonding are:
Electronic Structure Modulation : The RAHB strengthens the electron-donating character of the amino group, leading to a smaller HOMO-LUMO gap. This is observed spectroscopically as a bathochromic (red) shift in the main absorption band compared to isomers where such bonding is not possible. nih.gov
Photophysical Deactivation : Hydrogen bonding introduces specific vibrational modes and can provide efficient pathways for non-radiative decay of the excited state. This can influence the fluorescence quantum yield and lifetime of the molecule. acs.org In related hydroxyanthraquinones, the presence of the hydrogen bond is a dominant factor in their electrochemical behavior and the stability of intermediate species. researchgate.net
Spectroscopic Signatures : The formation of the hydrogen bond can be confirmed experimentally. In ¹H NMR spectroscopy, the proton involved in the hydrogen bond exhibits a significant downfield shift. nih.gov In infrared spectroscopy, the N-H stretching frequency shifts to a lower wavenumber (red-shift), and the C=O stretching frequency may also be affected. nih.gov
Steric Effects on Molecular Conformation and their Impact on Material Properties
Steric hindrance, arising from the size and branching of the alkylamino substituents, plays a crucial role in defining the three-dimensional shape of the molecule and, consequently, its bulk material properties. While the intramolecular hydrogen bond in 1,8-isomers favors planarity, bulky alkyl groups can counteract this effect.
For example, replacing a simple ethyl group with a larger, more branched group like cyclohexyl introduces significant steric repulsion with the anthraquinone core. This steric strain can force the amino group to twist out of the plane of the aromatic ring. This has several important consequences:
Disruption of Conjugation : Twisting the C-N bond reduces the orbital overlap between the nitrogen lone pair and the anthraquinone π-system. This diminishes the electron-donating effect of the substituent, leading to a hypsochromic (blue) shift in the absorption spectrum and potentially altering the redox potentials.
Inhibition of Intermolecular Interactions : Bulky groups can prevent the planar aromatic cores from packing closely together in the solid state (π-π stacking). This can increase solubility but may be detrimental for applications requiring efficient intermolecular charge transport, such as in organic field-effect transistors. nih.gov
Control of Interfacial Structures : In the context of molecular electronics, bulky ligands can restrict the possible binding angles and conformations a molecule can adopt on a surface, which can be used to control the properties of molecular junctions. nih.gov The steric hindrance of side chains is a known factor that influences the properties of polymer electrolytes. frontiersin.org
Rational Design Strategies for Tailoring Electronic and Optical Properties through Substituent Modification
Based on the structure-property relationships discussed, a set of rational design principles emerges for creating anthraquinone-based molecules with specific, predetermined properties. whiterose.ac.uk
Tuning Color and Band Gap : The primary determinant of color is the HOMO-LUMO gap. This can be precisely controlled by:
Choice of Isomer : Selecting the substitution pattern (e.g., 1,4- vs. 1,5- vs. 1,8-) sets the foundational electronic structure. ifmmi.com
Electron-Donating/Withdrawing Strength : While this article focuses on amino groups, their electron-donating strength can be modified (e.g., by N-arylation), which directly modulates the HOMO energy level and the color. whiterose.ac.uk
π-System Extension : A highly effective strategy is to extend the π-conjugated system. Attaching π-linkers (like acetylenic groups) to the anthraquinone core leads to a systematic bathochromic shift in absorption and emission and allows for the selective stabilization of the LUMO. acs.orgnih.gov
Modifying Electrochemical Potentials : The redox potentials are directly linked to the HOMO (for oxidation) and LUMO (for reduction) energy levels. These can be tailored by the same strategies used for color tuning. The variation in redox stability among different dyes is often attributable to variations in the HOMO, which is heavily influenced by the substituents. whiterose.ac.uk
Enhancing Solubility and Processability : For practical applications, particularly in solution-based devices like redox flow batteries, solubility is paramount. This can be achieved by:
Attaching Solubilizing Chains : Functionalizing the amino groups with flexible alkyl chains (e.g., 2-ethylhexyl) or polar chains (e.g., oligoethylene glycol ethers) can dramatically increase solubility in desired solvents without negatively affecting the core electrochemical properties. rsc.org
Controlling Solid-State Morphology : For thin-film devices, controlling the molecular packing is essential. This can be influenced by:
Balancing Planarity and Steric Hindrance : The choice of alkyl group size and shape allows for a trade-off between the planarity needed for good π-π stacking and the steric hindrance required to prevent excessive aggregation and improve solubility. nih.gov
A systematic approach combining these principles allows for the rational design of novel diaminoanthraquinone derivatives with optimized performance for specific applications. acs.orgnih.gov
| Design Goal | Strategy | Molecular Modification Example | Expected Outcome |
| Red-shift absorption (lower band gap) | Extend π-conjugation | Add tri(isopropyl)silyl (TIPS) acetylene groups to the DAAQ core. | Systematic bathochromic shift in absorption/emission; selective stabilization of LUMO. acs.orgnih.gov |
| Increase solubility in polar solvents | Attach polar side chains | Functionalize amino groups with 2-(2-(2-methoxyethoxy)ethoxy)ethyl (Me-TEG) chains. | High solubility in organic electrolytes while maintaining reversible redox couples. rsc.org |
| Tune Redox Potentials | Vary substituent position and electronic character | Compare 1,5- and 1,8-diamino substitution; introduce different aryl groups on the nitrogen. | Shifts in HOMO/LUMO levels, leading to predictable changes in oxidation and reduction potentials. ifmmi.comwhiterose.ac.uk |
| Control Molecular Packing | Introduce bulky side groups | Use branched alkyl chains like 2-ethylhexyl or cyclic groups like cyclohexyl. | Steric hindrance prevents close packing, increasing solubility but potentially reducing solid-state charge mobility. rsc.orgnih.gov |
Compound Names Table
| Abbreviation/Common Name | Chemical Name |
| 1,8-DAA | 1,8-diamino-9,10-anthracenedione |
| 1,4-DAA | 1,4-diamino-9,10-anthracenedione |
| 1,5-DAA | 1,5-diamino-9,10-anthracenedione |
| AQ-1,5-NH | 1,5-diamino-9,10-anthracenedione |
| AQ-1,8-NH | 1,8-diamino-9,10-anthracenedione |
| Me-TEG-DAAQ | 1,4-bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino)anthracene-9,10-dione |
Environmental Research Considerations for Anthraquinone Derivatives
General Environmental Fate and Degradation Pathways of Anthraquinone (B42736) Compounds in Various Media
Anthraquinone and its derivatives are a significant class of compounds used in various industrial applications, including as dyes, pigments, and in the paper pulp industry. nih.govacs.org Due to their widespread use, their presence in the environment is of considerable interest. Their complex and stable aromatic structure makes many anthraquinone derivatives resistant to natural degradation, leading to concerns about their persistence and potential environmental impact. nih.govx-mol.net
Atmospheric Fate: When released into the atmosphere, anthraquinone is expected to exist in both vapor and particulate phases. The vapor-phase compound is subject to degradation through reactions with photochemically produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 11 days. nih.gov Particle-phase anthraquinone can be removed from the atmosphere through wet or dry deposition. nih.gov Sunlight may also accelerate the degradation of anthraquinone by ozone. nih.gov
Aquatic Environment: In aquatic systems, anthraquinone compounds tend to adsorb onto suspended solids and sediment. nih.gov Several degradation pathways are active in water. Biodegradation by natural bacterial populations in both surface water and groundwater is a significant process. nih.gov Experimental studies have demonstrated rapid degradation, with 82% of anthraquinone degraded in surface water and 91% in groundwater within three days. nih.gov
Photolysis by sunlight is another crucial degradation pathway for anthraquinone in aqueous solutions, with a direct photolysis half-life of about 9 minutes. nih.gov In contrast, hydrolysis is not considered an important removal mechanism. nih.gov Advanced oxidation processes (AOPs), such as photocatalysis using titanium dioxide (TiO2) and UV light, have also been shown to be effective in decolorizing and degrading anthraquinone dyes like Reactive Blue 19 in water. ajol.info The efficiency of these processes can be enhanced by the addition of electron acceptors like hydrogen peroxide (H2O2). ajol.info
Soil Environment: In soil, anthraquinone is generally considered to have low mobility, tending to bind to soil particles. nih.gov The primary mechanism for its removal from soil is biodegradation. nih.gov Studies have shown that a mixed soil microbial population can biodegrade 67% of added anthraquinone over a period of 12 weeks. nih.gov Volatilization from either moist or dry soil surfaces is not an important environmental fate process. nih.gov
Certain bacteria have been identified as key players in the degradation of anthraquinone in contaminated soils. Organisms related to Sphingomonas and Phenylobacterium have been shown to utilize anthraquinone as a growth substrate. nih.govasm.org The degradation of the parent compound, anthracene (B1667546), in soil often proceeds through the formation of anthraquinone as an intermediate, which is then further metabolized. nih.govd-nb.info
Degradation Pathways: The biodegradation of anthraquinone dyes typically begins with a reduction reaction that breaks the chromophore groups, leading to decolorization. nih.gov This initial step is often carried out by bacterial reductases. nih.gov Following the loss of the chromophore, the remaining complex polycyclic aromatic structures are broken down into simpler aromatic hydrocarbons, such as naphthalene (B1677914) or anthracene. nih.gov Under aerobic conditions, these intermediates are ultimately mineralized to carbon dioxide and water. nih.gov The degradation of anthracene, for instance, has been shown to proceed through intermediates like anthraquinone, phthalic acid, and benzoic acid derivatives before complete mineralization. d-nb.info
The following tables summarize key findings on the environmental fate of anthraquinone compounds.
Table 1: Environmental Fate and Degradation of Anthraquinone in Different Media
| Environmental Medium | Key Process | Findings | Reference |
|---|---|---|---|
| Air | Photochemical Reaction | Degraded by hydroxyl radicals; estimated half-life of 11 days. | nih.gov |
| Deposition | Removed by wet or dry deposition. | nih.gov | |
| Water | Biodegradation | 82% degraded in surface water within 3 days; 91% in groundwater within 3 days. | nih.gov |
| Photolysis | Direct photolysis half-life of approximately 9 minutes in aqueous solution. | nih.gov | |
| Adsorption | Adsorbs to suspended solids and sediment. | nih.gov | |
| Soil | Biodegradation | 67% biodegraded by mixed soil population in 12 weeks. | nih.gov |
Table 2: Examples of Microbial Degradation of Anthraquinone and Related Compounds
| Microorganism/Population | Compound | Degradation Pathway/Intermediates | Reference |
|---|---|---|---|
| Natural bacterial populations | Anthraquinone | Degraded 50-100% in 5 days to 3 weeks. | nih.gov |
| Brevibacillus sp. | Anthracene | Anthraquinone, phthalic acid derivatives, benzoic acid derivatives. | d-nb.info |
| Sphingomonas species | Anthraquinone | Utilized as a growth substrate in treated soil. | nih.gov |
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Insights Derived from Research on 9,10-Anthracenedione, 1,8-bis(ethylamino)- and its Analogs
Research into 9,10-anthracenedione derivatives, particularly amino-substituted analogs, has yielded significant academic contributions, primarily in the field of medicinal chemistry and materials science. The core 9,10-anthracenedione structure has proven to be a versatile scaffold for developing compounds with a wide array of biological activities.
A major focus of academic research has been the synthesis and evaluation of these compounds as anticancer agents. biointerfaceresearch.comresearchgate.net Early work led to the development of clinically significant drugs like Mitoxantrone and Ametantrone, which are alkylamino-substituted 9,10-anthracenediones. biointerfaceresearch.com These compounds established the potential of this chemical class in cancer therapy, particularly for breast cancer, lymphoma, and leukemia. biointerfaceresearch.com Subsequent studies have synthesized and investigated numerous analogs to understand their structure-activity relationships. nih.govnih.gov For instance, research on regioisomeric disubstituted aminoanthraquinones (DAAQs) has explored how the positioning of amino side-chains on the anthraquinone (B42736) ring system impacts cytotoxic activity against various cancer cell lines, including rat glioma C6 and human hepatoma G2 cells. nih.gov
Key insights have been derived from comparing different substitution patterns. For example, the substitution at the 1,4, 1,5, and 1,8 positions with various aminoalkylamino side chains has been systematically explored. This has led to the discovery that certain conformations and substitution patterns are crucial for cytotoxicity. nih.gov The biological mechanism is often attributed to the interaction of these molecules with DNA, but newer research has identified other targets. mdpi.com For example, some heterocyclic derivatives of anthraquinone have been shown to target the tumor-associated NADH oxidase (tNOX), leading to apoptosis in cancer cells. nih.gov
Beyond oncology, research has demonstrated the broader pharmacological potential of these analogs, including antimicrobial, antiviral (against HIV-1 and human cytomegalovirus), and antiprotozoal activities. biointerfaceresearch.com In materials science, anthraquinone derivatives have been explored for diverse applications. They have been used as cationic photoinitiators for polymerization, in multicolor photoinitiator systems, and as the basis for low-cost, safe flow-through battery systems. biointerfaceresearch.com Furthermore, the chromogenic properties of these compounds have been harnessed to create chemosensors for detecting metal ions like Pb(II). nih.govresearchgate.net
The academic contributions in this area have established a robust foundation, demonstrating that the 9,10-anthracenedione scaffold is a privileged structure for the development of both therapeutic agents and advanced materials.
| Compound Class | Key Research Area | Notable Insights |
| Disubstituted Aminoanthraquinones (DAAQs) | Anticancer Activity | The position of amino side-chains (e.g., 1,8- vs 1,4-) significantly influences cytotoxic effects on cancer cells. nih.gov |
| Heteroarene-Fused Anthraquinones | Anticancer Mechanism | Identified tNOX as a key protein target, inducing apoptosis in oral cancer cells. nih.gov |
| Anthraquinone-Crown Ether Analogs | Materials Science (Sensors) | Sulfur and selenium derivatives exhibit intense green emission upon binding with Pb(II), showing improved selectivity. nih.gov |
| General Amino-Substituted Anthraquinones | Diverse Applications | Show potential as antiviral, antimicrobial agents, and components in flow-through batteries. biointerfaceresearch.com |
Identification of Remaining Challenges and Open Questions in Fundamental Understanding
Despite decades of research, significant challenges and fundamental questions remain in the study of 9,10-anthracenedione derivatives. A primary challenge is overcoming the limitations of established anthraquinone-based drugs. For example, Mitoxantrone, a successful clinical agent, is associated with cumulative and irreversible cardiotoxicity and can cause myelosuppression, which limits its clinical application. mdpi.com A fundamental open question is how to design new analogs that retain or exceed the therapeutic efficacy of existing drugs while minimizing these severe side effects.
Another major hurdle is the poor water solubility of many anthraquinone derivatives, which complicates their formulation and limits their bioavailability and clinical use. mdpi.com While strategies such as creating amino acid conjugates are being explored, developing a universal and efficient method for improving solubility without compromising activity remains a challenge. mdpi.com
From a mechanistic standpoint, while DNA intercalation is a well-known mode of action for many anticancer anthraquinones, the full spectrum of their molecular targets is not completely understood. mdpi.com The discovery that some analogs target proteins like tNOX suggests that these compounds may have more complex and varied mechanisms of action than previously thought. nih.gov A key challenge is to identify and validate these alternative cellular targets to better understand their anticancer properties and to potentially design more selective drugs.
Furthermore, the development of drug resistance is a persistent challenge in cancer chemotherapy. nih.gov Understanding the mechanisms by which cancer cells develop resistance to anthraquinone-based agents is crucial for designing next-generation compounds that can circumvent this issue. This involves investigating the role of efflux pumps, metabolic pathways, and alterations in drug targets.
Finally, while many new derivatives are synthesized and show promise in vitro, translating these findings into effective in vivo models and ultimately clinical applications is a significant gap. nih.govmdpi.com There is a need for more comprehensive preclinical studies to evaluate the pharmacokinetics, in vivo efficacy, and toxicity profiles of novel compounds.
| Challenge Area | Specific Problem | Key Questions |
| Clinical Toxicity | Cardiotoxicity and myelosuppression associated with drugs like Mitoxantrone. mdpi.com | How can the anthraquinone scaffold be modified to uncouple therapeutic effects from toxic side effects? |
| Physicochemical Properties | Poor water solubility limits bioavailability and formulation. mdpi.com | What derivatization strategies can effectively enhance solubility while maintaining or improving biological activity? |
| Mechanism of Action | Over-reliance on the DNA intercalation model; other targets are not fully explored. mdpi.comnih.gov | What are the primary and secondary cellular targets for different classes of anthraquinone analogs? |
| Drug Resistance | Cancer cells develop resistance, limiting long-term efficacy. nih.gov | What are the molecular mechanisms of resistance, and how can they be overcome with novel structural designs? |
Prospects for Future Academic Exploration and Development of Advanced Materials Applications
The future of academic research on 9,10-anthracenedione, 1,8-bis(ethylamino)- and its analogs is poised for significant advancements, branching into more sophisticated therapeutic designs and novel materials science applications.
In medicinal chemistry, a major prospect lies in the rational design and synthesis of next-generation anticancer agents with improved selectivity and reduced toxicity. nih.gov This will likely involve moving beyond simple structural modifications to creating hybrid molecules and conjugates. For example, attaching amino acids or other tumor-targeting moieties could enhance selective uptake by cancer cells, which have a higher demand for such nutrients. mdpi.com Furthermore, developing derivatives that specifically target unique cancer biomarkers or pathways, such as the tNOX protein, represents a promising avenue for creating more effective and less toxic therapies. nih.gov The use of integrated bioinformatics and computational docking studies will be crucial in identifying novel derivatives with high binding affinity for specific molecular targets, as demonstrated in studies aiming to inhibit enzymes involved in antibiotic resistance. nih.gov
The development of new synthetic methodologies will also be a key area of exploration. Efficient and atom-economical techniques, such as transition metal-catalyzed [2+2+2] cycloadditions, offer powerful ways to access complex and multi-substituted anthraquinones that are difficult to produce through traditional methods like Friedel-Crafts reactions. mdpi.com These advanced synthetic tools will enable the creation of diverse libraries of analogs for screening and optimization.
In the realm of materials science, the unique electronic and optical properties of the anthraquinone core will continue to be exploited. There is significant potential in designing advanced chemosensors. Building on work with crown-ether derivatives for ion detection, future research could focus on creating highly selective and sensitive sensors for environmental toxins, biological analytes, or industrial process monitoring. nih.govresearchgate.net The development of macrocyclic chemosensors with the anthraquinone unit integrated into the ionophore system is a particularly promising direction. researchgate.net
Additionally, the application of anthraquinone derivatives in energy storage is an emerging field with high potential. Their redox properties make them suitable candidates for components in organic flow batteries, offering a potentially cheaper and more sustainable alternative to traditional metal-based systems. biointerfaceresearch.com Future academic exploration will likely focus on optimizing the electrochemical stability, solubility, and energy density of these molecules for practical energy storage applications. The use of these compounds as dyes in specialized applications, such as for supercritical carbon dioxide dyeing, also presents opportunities for developing more environmentally friendly industrial processes. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
